3-(2-chlorophenyl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl3N4O3S/c1-7-12(13(24-27-7)8-4-2-3-5-10(8)18)15(25)21-17-23-22-16(26-17)9-6-11(19)28-14(9)20/h2-6H,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRBKIDZORZWPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(O3)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the isoxazole ring.
Formation of the oxadiazole ring: This can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives.
Attachment of the dichlorothiophenyl group: This step typically involves a coupling reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and dichlorothiophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives containing oxadiazole and isoxazole rings exhibit significant cytotoxic activity against various cancer cell lines. For instance, related compounds have demonstrated IC50 values comparable to established chemotherapeutic agents, indicating their potential effectiveness in cancer treatment .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | IC50 (µM) | Target Cell Line |
|---|---|---|
| Compound A | 1.8 | MCF-7 (Breast) |
| Compound B | 1.2 | MCF-7 (Breast) |
| Compound C | 5.0 | HeLa (Cervical) |
Antimicrobial Properties
Research has indicated that the compound exhibits antimicrobial activity against a range of pathogens. The structure allows for interaction with bacterial cell membranes, potentially disrupting their integrity. This property makes it a candidate for further development as an antibiotic or antifungal agent .
Material Science
In material science, the compound's unique electronic properties make it suitable for incorporation into organic semiconductors and photovoltaic devices. Its ability to form stable thin films enhances its application in organic light-emitting diodes (OLEDs) and solar cells .
Agricultural Chemistry
The compound has also been explored for its potential use as a pesticide or herbicide . Its bioactivity against certain pests suggests that it could serve as an environmentally friendly alternative to traditional chemical pesticides .
Case Study 1: Antitumor Activity
A study conducted on various derivatives of the compound highlighted its effectiveness against breast cancer cells (MCF-7). The study utilized a series of structural modifications to optimize cytotoxicity, leading to the identification of promising candidates for further development .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Electronic and Steric Effects
Hypothesized Bioactivity
While specific activity data are unavailable in the provided evidence, structural trends suggest:
- Target Compound : High lipophilicity (due to Cl atoms) may favor penetration into hydrophobic targets (e.g., enzyme active sites).
- Dimethoxyphenyl Analog () : Increased solubility could make it suitable for aqueous environments but limit blood-brain barrier crossing .
- Thiadiazole Analog () : Sulfur’s larger atomic radius might sterically hinder target binding compared to oxadiazole .
Biological Activity
The compound 3-(2-chlorophenyl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-4-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in cancer therapy.
Chemical Structure
The compound features several key functional groups that contribute to its biological activity:
- Chlorophenyl and dichlorothiophene rings : These aromatic systems can enhance lipophilicity and facilitate interactions with biological targets.
- Oxadiazole moiety : Known for its pharmacological significance, oxadiazoles often exhibit antimicrobial and anticancer properties.
- Isosazole and carboxamide groups : These contribute to the overall stability and reactivity of the molecule.
Antimicrobial Activity
Research indicates that derivatives containing the oxadiazole structure often show significant antimicrobial activity. The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have shown:
- Strong bactericidal effects against Staphylococcus spp. : The compound demonstrated effectiveness similar to or exceeding that of established antibiotics like ciprofloxacin .
- The mechanism of action is believed to involve interference with gene transcription related to biofilm formation, which is crucial in pathogenicity .
Cytotoxicity Studies
Cytotoxicity assays have been performed using various cell lines to evaluate the safety profile of the compound:
- L929 normal cell line : The compound exhibited low cytotoxicity, indicating a favorable therapeutic index .
- In contrast, certain derivatives showed significant cytotoxic effects against cancer cell lines, suggesting potential as an antitumor agent. For example, one study reported an IC50 value of 9.4 µM for a related oxadiazole derivative against a panel of tumor cell lines .
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
-
Synthesis and Evaluation of 1,3,4-Oxadiazole Derivatives :
Compound Activity Against Staphylococcus spp. Activity Against E. coli A Strong Moderate B Moderate Weak C Weak Strong -
Antitumor Activity Assessment :
Compound IC50 (µM) Cell Line Tested D 9.4 MCF7 E 15.7 HeLa F 12.0 A549
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of this compound, particularly in multi-step heterocyclic coupling reactions?
- Methodological Answer: Focus on sequential coupling reactions, starting with the synthesis of the isoxazole and oxadiazolyl moieties. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-thiophene linkages. Optimize solvent systems (e.g., DMF/THF mixtures) and temperature gradients to minimize side products. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating intermediates .
Q. Which spectroscopic and chromatographic techniques are essential for structural validation?
- Methodological Answer: Employ a combination of:
- 1H/13C NMR (δ 6.86–7.26 ppm for aromatic protons; DMSO-d6 solvent) .
- IR spectroscopy (C=O stretch at ~1596 cm⁻¹; C-Cl at ~702 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., M+1 at m/z 419) .
- Elemental analysis to verify purity (>95% by HPLC with C18 reverse-phase columns) .
Q. What in vitro models are suitable for preliminary biological activity screening?
- Methodological Answer: Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and antimicrobial susceptibility testing (MIC against S. aureus or C. albicans). Use dose-response curves (0.1–100 µM) with triplicate replicates to assess IC50 values. Include positive controls (e.g., fluconazole for antifungal assays) and validate with ATP-based cell viability assays (e.g., CellTiter-Glo®) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer: Conduct orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) to confirm target engagement. Use statistical tools (e.g., Bland-Altman plots) to evaluate inter-assay variability. Replicate experiments under standardized conditions (pH, temperature, serum content) and validate with knockout/mutant cell lines .
Q. What computational approaches are effective for elucidating the compound’s mechanism of action?
- Methodological Answer:
- Molecular docking (AutoDock Vina or Schrödinger Glide) to predict binding poses in active sites (e.g., ATP-binding pockets).
- Molecular dynamics (MD) simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR modeling to correlate electronic descriptors (HOMO-LUMO gaps, logP) with bioactivity data .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency while reducing off-target effects?
- Methodological Answer: Systematically modify:
- Electron-withdrawing groups on the chlorophenyl ring (e.g., -CF3 substitution at position 2).
- Oxadiazole linker flexibility by introducing methyl or ethyl spacers.
Test derivatives in parallel ADMET assays (e.g., microsomal stability, CYP inhibition) to prioritize candidates. Use crystallography (if feasible) to validate binding hypotheses .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results in target binding?
- Methodological Answer: Re-evaluate force field parameters (e.g., partial charges for Cl atoms) in docking simulations. Perform alchemical free-energy calculations (FEP/MBAR) to refine binding affinity estimates. Experimentally validate using proteolytic stability assays or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to detect conformational changes in the target protein .
Experimental Design Tables
Table 1: Key Synthetic Intermediates and Purification Methods
Table 2: Biological Assay Conditions for Reproducibility
| Assay Type | Buffer pH | Incubation Time | Positive Control |
|---|---|---|---|
| Kinase Inhibition | 7.4 | 60 min | Staurosporine |
| Antifungal (MIC) | 6.8 | 48 hr | Fluconazole |
| Cytotoxicity | 7.2 | 72 hr | Doxorubicin |
| References: |
Theoretical Framework Integration
Link research to drug-likeness principles (Lipinski’s Rule of Five) and heterocyclic reactivity theories (frontier molecular orbital theory for regioselectivity). Use the CRDC 2020 classification (RDF2050103, RDF2050108) to align with chemical engineering design and process simulation standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
